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Compound of Interest

Compound Name: 4-(2,3-Dimethylphenoxy)aniline

Cat. No.: B114323

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,3-
Dimethylphenoxy)aniline

Foreword: A Molecule-Centric Approach

In the landscape of drug discovery and materials science, a thorough understanding of a
molecule's fundamental physicochemical properties is the bedrock upon which all subsequent
research is built. This guide eschews a rigid, one-size-fits-all template. Instead, it adopts a
narrative tailored to the specific structural attributes of 4-(2,3-Dimethylphenoxy)aniline, a
molecule distinguished by its diaryl ether linkage and primary aromatic amine functionality. Our
exploration will be guided by the causality behind experimental choices, ensuring that each
protocol is not merely a series of steps, but a self-validating system for generating reliable and
reproducible data. This document is intended for the discerning researcher who requires not
just data, but a deep, mechanistic understanding of the molecule they are working with.

Core Molecular Identity and Structural Features

4-(2,3-Dimethylphenoxy)aniline (CAS No. 155106-50-6) is an aromatic organic compound
featuring a central diaryl ether linkage.[1][2] This structure connects a 2,3-dimethylphenyl group
to a 4-aminophenyl group. The presence of the aniline moiety imparts basic properties and
makes it a potential nucleophile, while the sterically hindered dimethylphenoxy group
influences its conformational flexibility and intermolecular interactions.[1] These features
suggest its utility as a versatile intermediate in the synthesis of more complex molecules, such
as dyes, pigments, or pharmacologically active compounds.[1]
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Key Structural Identifiers

Identifier Value Source
CAS Number 155106-50-6 [1][2]
Molecular Formula C14H15NO [11121[3]
Molecular Weight 213.27 g/mol [2][3]
IUPAC Name 4-(2,3-dimethylphenoxy)aniline  [2]
SMILES Cclccee(c1C)Oclccec(ccl)N [11[2]

INUXBJVAWDBGIB-
InChlKey [2]
UHFFFAOYSA-N

Summary of Physicochemical Properties

The following table summarizes the core physicochemical properties of 4-(2,3-
Dimethylphenoxy)aniline. It is critical to recognize that while some data is experimentally
derived, other values, particularly for complex properties, are often computationally predicted
and should be confirmed empirically.
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Property

Value | Description

Comments & Significance

Physical State

Solid at room temperature.

Typical for aromatic
compounds of this molecular
weight.[1]

Molecular Weight

213.27 g/mol

Foundational for all

stoichiometric calculations.[2]

[3]

pKa

~3.7 (Predicted for conjugate

acid)

The aniline amine group is
basic. This predicted value,
similar to other substituted
anilines, indicates it is a weak
base.[4][5] Essential for
understanding behavior in
acidic/basic media and for
designing extraction or

purification protocols.

Solubility

Moderately soluble in organic
solvents; likely poorly soluble

in water.

The hydrophobic aromatic
rings dominate its solubility
profile.[1] Crucial for selecting
appropriate solvents for
reactions, purification, and

analysis.

Stability

Stable under recommended
storage conditions.
Susceptible to oxidation and

light degradation.

Like many anilines, it may
darken over time. Storage in a
cool, dark place under an inert

atmosphere is recommended.

Hazard Class

Irritant.[3][6]

May cause skin and eye
irritation. Detailed safety

protocols must be followed.

Experimental Determination of Key Properties:
Protocols & Rationale
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As a Senior Application Scientist, | emphasize that robust data generation relies on
methodically sound and well-understood protocols. The following sections provide step-by-step
methodologies grounded in established chemical principles.

Protocol for Melting Point Determination

o Expertise & Rationale: The melting point is a critical indicator of purity. A sharp, narrow
melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress
and broaden the melting range. This protocol uses the capillary method, a standard and
reliable technique.

o Methodology:

o Sample Preparation: Ensure the 4-(2,3-Dimethylphenoxy)aniline sample is completely
dry and finely powdered.

o Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a
small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack
the sample into the bottom. A sample height of 2-3 mm is ideal.

o Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
o Measurement:

» Heat the apparatus rapidly to about 15-20°C below the expected melting point.

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

Record the temperature at which the first drop of liquid appears (T1).

Record the temperature at which the entire sample has melted into a clear liquid (T2).

The melting range is reported as T1 - Ta.

o Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Solubility Profiling
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o Expertise & Rationale: Understanding a compound's solubility in various solvents is
paramount for designing reaction conditions, extraction procedures, and formulation
strategies. This protocol employs the equilibrium shake-flask method, which is a gold
standard for determining thermodynamic solubility.

o Methodology:

o Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol,
Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSOQ)).

o Sample Preparation: Add an excess amount of 4-(2,3-Dimethylphenoxy)aniline to a
known volume (e.g., 2 mL) of each selected solvent in separate glass vials. The excess
solid is crucial to ensure saturation is reached.

o Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant,
controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach
equilibrium.

o Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess
solid has settled. Alternatively, centrifuge the vials at a low speed to pellet the solid.

o Sample Analysis:
» Carefully withdraw a known volume of the clear supernatant.

» Dilute the aliquot with a suitable solvent to a concentration within the linear range of an
analytical instrument (e.g., HPLC-UV).

» Quantify the concentration of the dissolved compound against a pre-prepared
calibration curve.

o Data Reporting: Report the solubility in units of mg/mL or mol/L for each solvent at the
specified temperature.

o Workflow Visualization:
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Caption: Workflow for Equilibrium Solubility Determination.

Protocol for pKa Determination via Potentiometric
Titration

o Expertise & Rationale: The pKa of the conjugate acid of the aniline nitrogen dictates the
compound's ionization state at a given pH. This is critical for predicting its absorption,
distribution, metabolism, and excretion (ADME) properties in drug development.
Potentiometric titration is a direct and accurate method for this determination.
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o Methodology:

o Sample Preparation: Accurately weigh a sample of 4-(2,3-Dimethylphenoxy)aniline and
dissolve it in a suitable solvent system where both the free base and its protonated form
are soluble (e.g., a mixture of water and a co-solvent like methanol or DMSO).

o Apparatus Setup:
» Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
» Calibrate a pH meter with standard buffers (pH 4, 7, 10).
» Immerse the calibrated pH electrode and a stirrer into the solution.

o Titration:

» Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCI) in small, precise
increments using a burette.

» Record the pH of the solution after each addition, allowing the reading to stabilize.
o Data Analysis:
» Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

» Determine the equivalence point (the point of steepest inflection) from the first derivative
of the titration curve (ApH/AV vs. V).

» The pH at the half-equivalence point (where half of the aniline has been protonated) is
equal to the pKa of the conjugate acid (pKaH).

o Validation: The protocol is self-validating through the clear sigmoidal shape of the titration
curve and the distinct peak in its first derivative.

Spectroscopic Characterization Profile

Spectroscopic data provides an unambiguous fingerprint of the molecular structure.
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e 1H and 3C Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Rationale: NMR provides detailed information about the carbon-hydrogen framework of
the molecule.

o Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCls
or DMSO-ds) containing tetramethylsilane (TMS) as an internal standard. Acquire *H and
13C spectra on a high-field NMR spectrometer.

o Expected 'H NMR Features:
= Aromatic Protons: Complex multiplets in the ~6.5-7.5 ppm range.

= Amine Protons (NHz): A broad singlet, whose chemical shift is concentration and solvent
dependent.

» Methyl Protons (CHs): Two distinct singlets in the ~2.0-2.5 ppm range.

o Expected 13C NMR Features: Multiple signals in the aromatic region (~110-160 ppm) and
two signals in the aliphatic region (~15-25 ppm) for the methyl carbons.

« Infrared (IR) Spectroscopy:

o Rationale: IR spectroscopy is used to identify the functional groups present in the
molecule.

o Protocol: Prepare a sample by either creating a KBr pellet or as a thin film. Analyze using
an FTIR spectrometer.

o Expected Characteristic Absorptions:

» N-H Stretch: A pair of medium intensity bands around 3350-3450 cm~* (characteristic of
a primary amine).

» C-O-C Stretch: A strong band in the 1200-1270 cm~* region (aryl ether).

= Aromatic C-H Stretch: Bands above 3000 cm™1.
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» Aromatic C=C Bends: Bands in the 1450-1600 cm~1 region.

Stability and Handling

o Chemical Stability: 4-(2,3-Dimethylphenoxy)aniline is generally stable under standard
laboratory conditions. However, as an aniline derivative, it is susceptible to slow oxidation,
particularly when exposed to air and light, which can lead to the formation of colored
impurities. For long-term storage, it is advisable to keep the compound in a tightly sealed
container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.

[71[8]
o Safe Handling and Personal Protective Equipment (PPE):

o Expertise & Trustworthiness: The safety of the researcher is non-negotiable. The following
guidelines are synthesized from authoritative safety data sheets (SDS) and represent best
practices.

o Hazard Overview: Classified as an irritant.[3][6] Aromatic amines as a class can be toxic if
swallowed, inhaled, or absorbed through the skin.[7][9]

o Engineering Controls: Always handle this compound in a well-ventilated chemical fume
hood to avoid inhalation of dust or vapors.[8][9]

o Personal Protective Equipment (PPE):
» Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

» Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves
immediately if contamination occurs. Wear a lab coat to protect clothing.[7]

» Respiratory Protection: If working outside of a fume hood or if dust is generated, a
NIOSH-approved respirator is necessary.

o First Aid Measures:
= |n case of skin contact: Immediately wash off with soap and plenty of water.[7]

» |n case of eye contact: Rinse cautiously with water for several minutes.[9]
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» [f inhaled: Move the person into fresh air.[8]

» |f swallowed: Rinse mouth with water. Consult a physician.[7]

» Safe Handling Workflow:

Caption: Mandatory workflow for safely handling the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 155106-50-6: 4-(2,3-dimethylphenoxy)aniline [cymitquimica.com]

2. 4-(2,3-Dimethylphenoxy)aniline | C14H15NO | CID 7139200 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 3.4-(2,3-DIMETHYLPHENOXY)ANILINE [chemicalbook.com]

e 4.893754-18-2 CAS MSDS (3-CHLORO-4-(2,3-DIMETHYLPHENOXY)ANILINE) Melting
Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

e 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

e 6.155106-50-6 Cas No. | 4-(2,3-Dimethylphenoxy)aniline | Matrix Scientific
[matrixscientific.com]

e 7. geneseo.edu [geneseo.edu]
» 8. sigmaaldrich.com [sigmaaldrich.com]
e 9. fishersci.com [fishersci.com]

 To cite this document: BenchChem. [physicochemical properties of 4-(2,3-
Dimethylphenoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114323#physicochemical-properties-of-4-2-3-
dimethylphenoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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